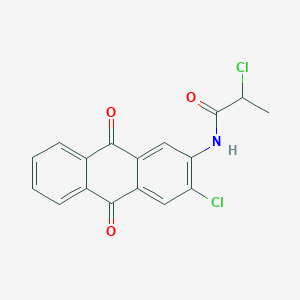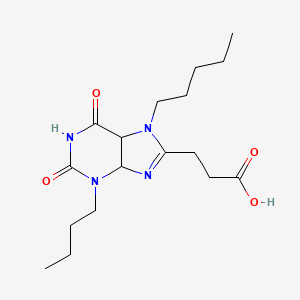
3-(3-Butyl-2,6-dioxo-7-pentyl-4,5-dihydropurin-8-yl)propanoic acid
Overview
Description
“3-(3-Butyl-2,6-dioxo-7-pentyl-4,5-dihydropurin-8-yl)propanoic acid” is a chemical compound . Unfortunately, there is limited information available about this compound, and it does not appear to be widely studied or used .
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. The InChI code for this compound is1S/C17H26N4O4/c1-3-5-7-11-20-12 (8-9-13 (22)23)18-15-14 (20)16 (24)19-17 (25)21 (15)10-6-4-2/h3-11H2,1-2H3, (H,22,23) (H,19,24,25) . This code represents the molecular structure of the compound.
Scientific Research Applications
Environmental Fate and Sorption Dynamics
Research into the sorption of phenoxy herbicides to soil, organic matter, and minerals offers insights into how similar complex organic compounds interact with environmental matrices. Understanding the factors influencing the sorption, such as soil pH, organic carbon content, and iron oxides, can inform environmental risk assessments and remediation strategies for related compounds (Werner, Garratt, & Pigott, 2012).
Biodegradation and Microbial Interaction
Studies on the microbial production and biodegradation of volatile fatty acids (VFAs) shed light on microbial processes that could be relevant for breaking down or synthesizing complex organic compounds. Exploring the production pathways, microbial strains involved, and the impact of environmental conditions can guide biotechnological applications and environmental bioremediation efforts (Bhatia & Yang, 2017).
Advanced Material Synthesis and Drug Development
Levulinic acid, identified as a key building block produced from biomass, serves as an example of how organic compounds can be utilized in synthesizing value-added chemicals and drugs. Its application in cancer treatment and medical materials highlights the potential of organic compounds in drug synthesis and the development of novel therapeutic agents (Zhang et al., 2021).
Corrosion Inhibition and Material Protection
Research on organic acid vapors and their effects on the corrosion of metals, such as copper, reveals the significance of understanding chemical interactions for protecting materials. Insights into the relative aggressiveness of different acids and their implications on material integrity are crucial for developing corrosion inhibitors and enhancing material lifespans (Bastidas & La Iglesia, 2007).
Environmental Toxicology and Safety
The environmental fate, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) demonstrate the importance of assessing the environmental and health impacts of organic chemicals. Studies on the occurrence, pathways of exposure, and potential toxicological effects are essential for ensuring the safe use and disposal of chemical compounds (Liu & Mabury, 2020).
properties
IUPAC Name |
3-(3-butyl-2,6-dioxo-7-pentyl-4,5-dihydropurin-8-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O4/c1-3-5-7-11-20-12(8-9-13(22)23)18-15-14(20)16(24)19-17(25)21(15)10-6-4-2/h14-15H,3-11H2,1-2H3,(H,22,23)(H,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZNRMDZRFOSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2C(N=C1CCC(=O)O)N(C(=O)NC2=O)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Butyl-2,6-dioxo-7-pentyl-4,5-dihydropurin-8-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



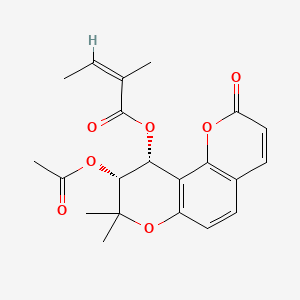

![2-Methyl-5-((1S,2S,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol](/img/structure/B3429334.png)

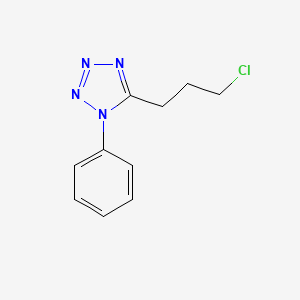

![4-(2,5-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B3429365.png)
![2-{[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methanesulfonyl}acetic acid](/img/structure/B3429369.png)
![2-(Methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene](/img/structure/B3429376.png)
![8-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B3429389.png)
![2-[2-(Nonylphenoxy)ethoxy]ethanol](/img/structure/B3429392.png)
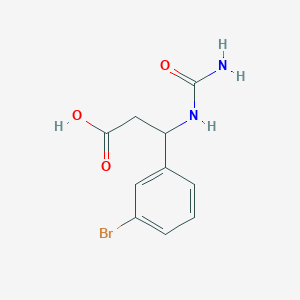
![4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(3,4-dimethoxyphenyl)quinoline](/img/structure/B3429401.png)
